6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine
Overview
Description
6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a methyl group at the 6-position and a nitrophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions to form the thiazole ring, followed by nitration to introduce the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-6-methylthiazolo[5,4-b]pyridine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes like phosphoinositide 3-kinase (PI3K) or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Thiazolo[5,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different pharmacological properties.
Uniqueness: 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other thiazolo[5,4-b]pyridine derivatives .
Properties
IUPAC Name |
6-methyl-2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c1-8-6-10-13(14-7-8)19-12(15-10)9-4-2-3-5-11(9)16(17)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFCMURCNWACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.